molecular formula C8H6N2O2 B121514 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 156270-06-3

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B121514
CAS No.: 156270-06-3
M. Wt: 162.15 g/mol
InChI Key: KYBIRFFGAIFLPM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is known for its potential biological activities and is often explored in medicinal chemistry for its role as a scaffold in drug design. It is a solid substance with a white crystalline appearance and is weakly acidic, reacting with bases to form salts .

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these pathways .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s known that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically involve the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, and iodine

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have significant applications in scientific research, particularly in the fields of:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared to other heterocyclic compounds such as:

  • 1H-Pyrrolo[3,2-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine

These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIRFFGAIFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436221
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156270-06-3
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.3 g (15.7 mmol) of 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and 23 cm3 (217 mmol) of 2-methyl-2-butene were added to 120 cm3 of dioxane at a temperature of 20° C. and then a solution of 2.7 g (30 mmol) of sodium chlorite and 9.2 g (66.7 mmol) of monosodium phosphate in 100 cm3 of water was added. After stirring at a temperature in the region of 20° C. for 15 h, the reaction mixture was concentrated to dryness under reduced pressure (2.7 kPa). The residue was taken up in 50 cm3 of water, filtered off, rinsed with 3 times 30 cm3 of water and then dried under a hood for 16 h. 2.2 g of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid were thus obtained in the form of a white powder. Mass spectrum: EI: m/z=162 M+ base peak.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
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1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

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